molecular formula C12H14I2N2 B1580435 1,1'-Dimethyl-2,2'-bipyridinium diiodide CAS No. 23484-62-0

1,1'-Dimethyl-2,2'-bipyridinium diiodide

Cat. No.: B1580435
CAS No.: 23484-62-0
M. Wt: 440.06 g/mol
InChI Key: QFOJROLPJPRXTK-UHFFFAOYSA-L
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Description

1,1’-Dimethyl-2,2’-bipyridinium diiodide is a chemical compound with the molecular formula C12H14I2N2. It is a quaternary ammonium salt and is often referred to as a viologen. This compound is known for its redox properties and is used in various scientific and industrial applications, including as a redox-active compound in batteries, sensors, and electrochromic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dimethyl-2,2’-bipyridinium diiodide can be synthesized through the methylation of 2,2’-bipyridine. The reaction typically involves the use of methyl iodide as the methylating agent. The process can be summarized as follows:

    Starting Material: 2,2’-bipyridine

    Methylating Agent: Methyl iodide (CH3I)

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of 1,1’-Dimethyl-2,2’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-2,2’-bipyridinium diiodide undergoes various chemical reactions, including:

    Oxidation-Reduction (Redox) Reactions: This compound is known for its redox properties, where it can be reduced to form a radical cation and further reduced to a neutral species.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Redox Reactions: The major products include the radical cation and the neutral species of the compound.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted derivatives of the compound.

Scientific Research Applications

1,1’-Dimethyl-2,2’-bipyridinium diiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a redox-active compound in various chemical reactions and studies.

    Biology: The compound is used in studies related to electron transfer processes in biological systems.

    Medicine: Research is being conducted on its potential use in medical applications, including drug delivery systems.

    Industry: It is used in the manufacturing of batteries, sensors, and electrochromic devices due to its redox properties.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-2,2’-bipyridinium diiodide involves its redox properties. The compound can accept and donate electrons, making it an effective redox-active species. This property is utilized in various applications, including energy storage and electron transfer processes. The molecular targets and pathways involved include the electron transport chain in biological systems and the redox reactions in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide, paraquat shares similar redox properties but is highly toxic to humans.

    Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar redox properties but different structural characteristics.

Uniqueness

1,1’-Dimethyl-2,2’-bipyridinium diiodide is unique due to its specific redox properties and lower toxicity compared to paraquat. Its versatility in various applications, including energy storage and electron transfer studies, makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJROLPJPRXTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946165
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23484-62-0
Record name 1,1'-Dimethyl-2,2'-bipyridinium diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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